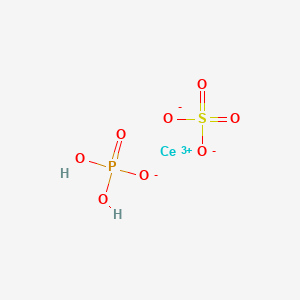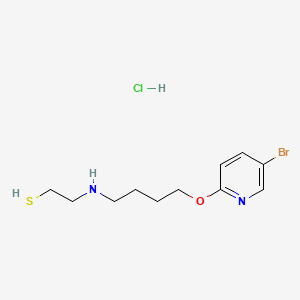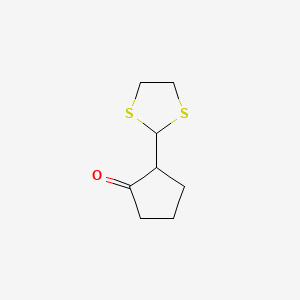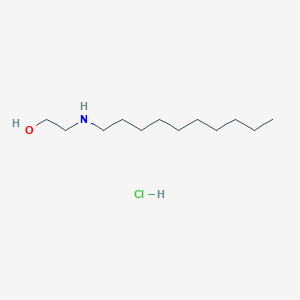
2-(Decylamino)ethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Decylamino)ethanol;hydrochloride is a chemical compound with the molecular formula C12H27NO·HCl. It is an organic compound that belongs to the class of ethanolamines. This compound is characterized by the presence of a decylamino group attached to the ethanol backbone, and it is commonly used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decylamino)ethanol;hydrochloride typically involves the reaction of decylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting 2-(Decylamino)ethanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using large reactors and optimized reaction conditions. The process involves the continuous addition of decylamine and ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The product is then purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Decylamino)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted products.
Wissenschaftliche Forschungsanwendungen
2-(Decylamino)ethanol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of biological processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Decylamino)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a surfactant, disrupting cell membranes and altering their permeability. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diethylamino)ethanol;hydrochloride: Similar in structure but with diethylamino groups instead of decylamino.
2-(Dimethylamino)ethanol;hydrochloride: Contains dimethylamino groups instead of decylamino.
2-(Hexylamino)ethanol;hydrochloride: Features hexylamino groups instead of decylamino.
Uniqueness
2-(Decylamino)ethanol;hydrochloride is unique due to its long decyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring surfactant properties and membrane interactions.
Eigenschaften
CAS-Nummer |
50962-03-3 |
|---|---|
Molekularformel |
C12H28ClNO |
Molekulargewicht |
237.81 g/mol |
IUPAC-Name |
2-(decylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C12H27NO.ClH/c1-2-3-4-5-6-7-8-9-10-13-11-12-14;/h13-14H,2-12H2,1H3;1H |
InChI-Schlüssel |
KBXHOQWFYMEDER-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNCCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)

![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
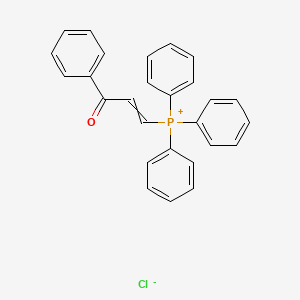
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)

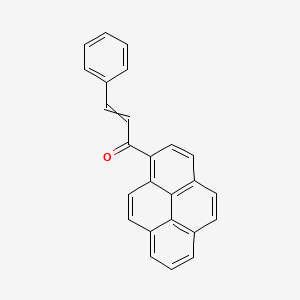
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
